4-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(3-chloro-4-fluorophenyl)benzoic acid (4-Cl-3-CFB) is a chlorinated aromatic compound that is widely used in the synthesis of organic compounds and materials. It is also known as 4-chloro-3-fluoro-benzoic acid, or 4-chloro-3-fluorophenylacetic acid. 4-Cl-3-CFB is a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other organic materials. It has also been used in the development of new materials and processes for the manufacture of drugs and other chemicals.
Mechanism of Action
4-Cl-3-CFB is a chlorinated aromatic compound that is known to interact with proteins and enzymes. It has been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics and other compounds. Additionally, 4-Cl-3-CFB has been shown to bind to proteins involved in the regulation of gene expression. It has also been shown to interact with DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
4-Cl-3-CFB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of xenobiotics and other compounds. Additionally, it has been shown to bind to proteins involved in the regulation of gene expression and to interact with DNA, resulting in changes in gene expression. In vivo studies have shown that 4-Cl-3-CFB can cause changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
4-Cl-3-CFB is a widely used compound in scientific research. It has a number of advantages for lab experiments, including its availability, low cost, and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying biological processes. However, 4-Cl-3-CFB can also have toxic effects and should be handled with caution.
Future Directions
There are a number of potential future directions for research involving 4-Cl-3-CFB. These include the development of new methods for the synthesis of 4-Cl-3-CFB, the study of its effects on gene expression and protein folding, and the exploration of its potential applications in the development of new materials and processes for the manufacture of drugs and other chemicals. Additionally, further research is needed to investigate the toxic effects of 4-Cl-3-CFB and to develop methods for its safe and effective use.
Synthesis Methods
4-Cl-3-CFB can be synthesized by the reaction of 4-chlorobenzotrifluoride (4-Cl-BT) with sodium hydroxide in aqueous solution. The reaction is typically carried out at room temperature and yields 4-Cl-3-CFB in high yields. The reaction is also known as the “Buchwald-Hartwig reaction” and is a commonly used method for the synthesis of 4-Cl-3-CFB.
Scientific Research Applications
4-Cl-3-CFB is widely used in scientific research for a variety of applications. It is used in the synthesis of organic compounds and materials, in the development of new materials and processes for the manufacture of drugs and other chemicals, and in the study of organic reactions. It is also used in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, 4-Cl-3-CFB has been used in the study of biological processes, such as the regulation of gene expression, protein folding, and enzyme catalysis.
properties
IUPAC Name |
4-chloro-3-(3-chloro-4-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(13(17)18)5-9(10)7-2-4-12(16)11(15)6-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTUEGBDQHGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690554 |
Source
|
Record name | 3',6-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-27-4 |
Source
|
Record name | 3',6-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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